molecular formula C10H22N2O B15259621 (3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol

(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol

Cat. No.: B15259621
M. Wt: 186.29 g/mol
InChI Key: GXQVNEPSWJDDCO-IUCAKERBSA-N
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Description

(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a hydroxyl group and an amino group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.

Scientific Research Applications

(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the 2-methylbutan-2-yl group.

    (3S,4S)-3-Hydroxy-4-piperidone: Contains a ketone group instead of the amino group.

Uniqueness

(3S,4S)-3-[(2-Methylbutan-2-yl)amino]piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(3S,4S)-3-(2-methylbutan-2-ylamino)piperidin-4-ol

InChI

InChI=1S/C10H22N2O/c1-4-10(2,3)12-8-7-11-6-5-9(8)13/h8-9,11-13H,4-7H2,1-3H3/t8-,9-/m0/s1

InChI Key

GXQVNEPSWJDDCO-IUCAKERBSA-N

Isomeric SMILES

CCC(C)(C)N[C@H]1CNCC[C@@H]1O

Canonical SMILES

CCC(C)(C)NC1CNCCC1O

Origin of Product

United States

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